N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a complex compound characterized by its unique structural elements and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multi-step processes. One common method includes the following steps:
Starting with 1-naphthylamine, the synthesis involves its initial reaction with ethylene oxide under controlled conditions to form an intermediate ethylamine derivative.
The next step involves the condensation of this intermediate with 4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Each step requires precise temperature control, usually ranging from 0°C to 100°C, and specific solvents like ethanol or dimethylformamide to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but is optimized for large-scale operations. Automation and continuous flow processes are often employed to enhance efficiency and consistency. The use of reactors with controlled temperatures and pressures ensures the reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is known to undergo various types of reactions, including:
Oxidation: : The compound can be oxidized, typically in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions involving this compound often use reducing agents like lithium aluminum hydride, targeting the amine group to form secondary or tertiary amines.
Substitution: : Nucleophilic substitution reactions are common, where the naphthamide moiety can be substituted with different nucleophiles under suitable conditions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary or secondary amines.
Major Products Formed
The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is widely used in scientific research, particularly in:
Chemistry: : As a building block for complex organic synthesis and for studying reaction mechanisms.
Biology: : For its potential as a ligand in receptor binding studies.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, thereby influencing biological pathways. The isobutylamino and methylthio groups play a crucial role in its binding affinity and specificity. Studies have shown that the compound can inhibit or activate various signaling pathways, depending on its structural configuration and the cellular context.
Comparison with Similar Compounds
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide stands out due to its unique structural elements. Compared to other similar compounds, such as:
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide: : Slight structural variations significantly affect their chemical reactivity and biological activity.
N-(2-(4-(tert-butylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide: : The bulkiness of the tert-butyl group influences its interaction with targets, differentiating it from the isobutyl counterpart.
Such comparisons highlight the importance of the specific structural features in determining the compound's properties and applications. The uniqueness of this compound lies in its balanced combination of functional groups, making it a versatile molecule for various scientific explorations.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c1-15(2)13-25-20-19-14-26-29(21(19)28-23(27-20)31-3)12-11-24-22(30)18-10-6-8-16-7-4-5-9-17(16)18/h4-10,14-15H,11-13H2,1-3H3,(H,24,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBYVTVQTNDILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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